2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure substituted with a 3,4,5-trimethoxyphenyl group. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the quinolinone ring. One common method involves the use of a Friedländer reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with aniline in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinolinone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Friedländer reaction conditions to achieve higher yields and purity. This can include the use of phase transfer catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinone derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine: Another compound with a similar structure but different biological activities.
3,4,5-Trimethoxyphenyl acrylamides: Compounds with similar phenyl substitution but different core structures and applications.
5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles: Compounds with similar phenyl substitution but different heterocyclic cores.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C18H19NO4/c1-21-16-8-11(9-17(22-2)18(16)23-3)14-10-15(20)12-6-4-5-7-13(12)19-14/h4-9,14,19H,10H2,1-3H3 |
InChI Key |
NHZCQZXZVZYDNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.